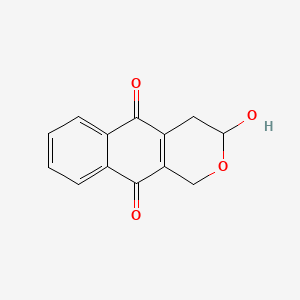
Psychorubrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Psychorubrin is a natural product found in Psychotria asiatica and Psychotria rubra with data available.
Scientific Research Applications
Antibacterial and Antibiofilm Activities of Psychorubrin
Antimicrobial Applications Psychorubrin, a natural pyranonaphthoquinone, exhibits potent antimicrobial activities. Its efficacy against various bacteria, especially Gram-positive strains, has been documented. Psychorubrin demonstrates a time-dependent kinetic of bacterial killing and increased nucleotide leakage, indicating its effectiveness against bacteria in both planktonic and biofilm forms. It's particularly active against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus pyogenes. Moreover, psychorubrin disrupts biofilm composition by reducing carbohydrates and proteins in the biofilm matrix, suggesting its potential as a novel antimicrobial agent (A. Lemos et al., 2018).
Antitumor, Antibiotic, and Antileishmanial Properties
Antitumor and Antileishmanial Potential Psychorubrin, identified in Mitracarpus frigidus, has shown significant bioactivity against various biological targets. It exhibits notable antitumor properties, with promising inhibitory concentrations (IC50) against different tumor cell lines like HL60, Jurkat, and MCF-7. Additionally, psychorubrin demonstrates antimicrobial activity, particularly against Cryptococcus neoformans. Its antileishmanial potential is also significant, with effective IC50 values against several Leishmania species. These findings underscore psychorubrin's potential for further development in therapeutic applications (R. Fabri et al., 2012).
properties
CAS RN |
110271-41-5 |
|---|---|
Product Name |
Psychorubrin |
Molecular Formula |
C13H10O4 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
3-hydroxy-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione |
InChI |
InChI=1S/C13H10O4/c14-11-5-9-10(6-17-11)13(16)8-4-2-1-3-7(8)12(9)15/h1-4,11,14H,5-6H2 |
InChI Key |
REQISTGTAMMJHO-UHFFFAOYSA-N |
SMILES |
C1C(OCC2=C1C(=O)C3=CC=CC=C3C2=O)O |
Canonical SMILES |
C1C(OCC2=C1C(=O)C3=CC=CC=C3C2=O)O |
synonyms |
Chiu Chieh Mu psychorubrin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



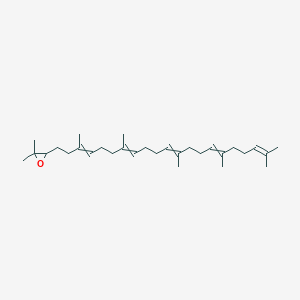

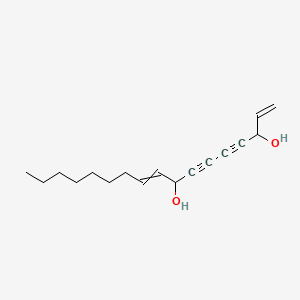
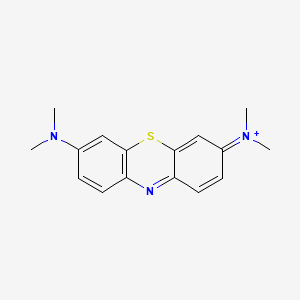
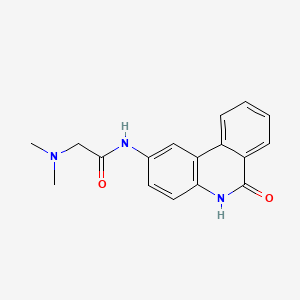
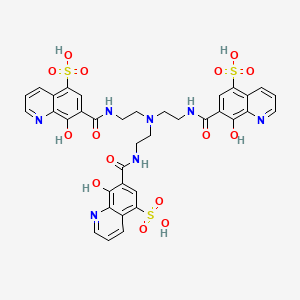
![(1R,2S,4R,10S,11R,14S,17S)-15-methyl-3,12-dioxa-6-azahexacyclo[8.4.3.111,14.01,17.02,4.06,17]octadecan-13-one](/img/structure/B1196491.png)

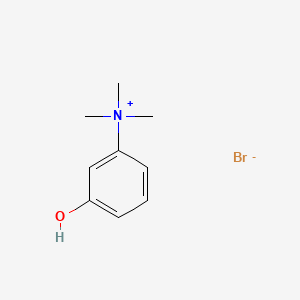
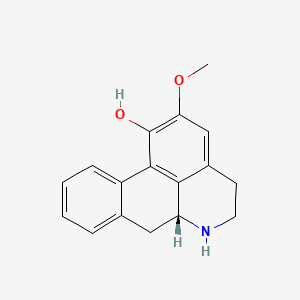
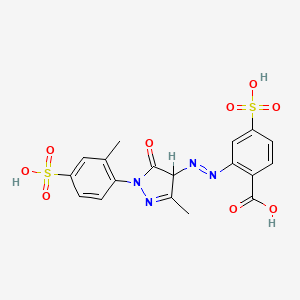
![3-Tert-butyl-7-[[2-(4-methylphenyl)-2-oxoethyl]thio]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B1196500.png)
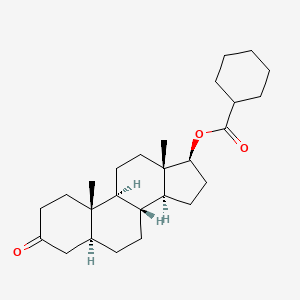
![2,5-Diazabicyclo[2.2.2]octane](/img/structure/B1196504.png)